molecular formula C9H10FNO3 B1648631 3-(2-Fluoro-5-nitrophenyl)propan-1-ol

3-(2-Fluoro-5-nitrophenyl)propan-1-ol

Cat. No.: B1648631
M. Wt: 199.18 g/mol
InChI Key: VUDCHEGYZXXBBD-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-nitrophenyl)propan-1-ol is a substituted propanol derivative featuring a phenyl ring with electron-withdrawing substituents: a fluorine atom at the 2-position and a nitro group at the 5-position.

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

3-(2-fluoro-5-nitrophenyl)propan-1-ol

InChI

InChI=1S/C9H10FNO3/c10-9-4-3-8(11(13)14)6-7(9)2-1-5-12/h3-4,6,12H,1-2,5H2

InChI Key

VUDCHEGYZXXBBD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CCCO)F

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CCCO)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 3-(2-Fluoro-5-nitrophenyl)propan-1-ol and related compounds:

Compound Name Molecular Formula Substituents/Functional Groups Key Features References
This compound (Target) C₉H₉FNO₃ 2-Fluoro, 5-nitro phenyl; propanol chain Strong electron-withdrawing groups (F, NO₂); moderate polarity -
3-(2-Phenylbenzo[b]furan-5-yl)propan-1-ol (130) C₁₇H₁₆O₂ Benzo[b]furan core; phenyl substituent Extended aromatic system; increased lipophilicity
3-(6-Bromobenzo[d-1,3]dioxol-5-yl)propan-1-ol C₁₀H₁₁BrO₃ Brominated benzodioxole; propanol chain High molecular weight (Br); electron-rich dioxolane ring
3-(1H-Imidazol-5-yl)propan-1-ol C₆H₁₀N₂O Imidazole ring; propanol chain Polar, hydrogen-bonding capability; potential for metal coordination
3-(2-Chloro-5-nitrophenyl)-3-hydroxy-1-phenylpropan-1-one C₁₅H₁₂ClNO₄ Chloro, nitro phenyl; ketone group Ketone enhances metabolic stability; Cl vs. F alters steric/electronic effects
2-(4-Amino-3-fluoro-5-nitrophenyl)-hexafluoropropan-2-ol C₉H₅F₇N₂O₃ Amino, fluoro, nitro phenyl; hexafluoropropanol Extreme electron-withdrawing (CF₃ groups); acidic hydroxyl

Key Comparative Analysis

  • Electronic Effects :

    • The fluorine and nitro groups in the target compound create a strongly electron-deficient aromatic ring, enhancing reactivity in electrophilic substitutions or hydrogen-bonding interactions. In contrast, the imidazole derivative (C₆H₁₀N₂O) exhibits electron-rich aromaticity, enabling π-π stacking or metal coordination .
    • Chlorine in 3-(2-chloro-5-nitrophenyl)-3-hydroxy-1-phenylpropan-1-one provides a larger atomic radius than fluorine, increasing steric hindrance and altering binding affinities .
  • Polarity and Solubility: The benzodioxolane derivative (C₁₀H₁₁BrO₃) has an oxygen-rich dioxolane ring, improving water solubility compared to the target compound. However, the hexafluoropropanol group (C₉H₅F₇N₂O₃) introduces high hydrophobicity despite its polar hydroxyl group .
  • Synthetic Yields and Methods :

    • The benzodioxolane derivative was synthesized in 92% yield via propionic acid reduction, indicating efficient methodology .
    • The imidazole derivative (C₆H₁₀N₂O) had a lower yield (61%), likely due to challenges in stabilizing the heteroaromatic core during synthesis .
  • Biological and Chemical Applications: Benzo[b]furan derivatives (e.g., compounds 130–132) are common in antiviral and anticancer research due to their planar, bioisosteric aromatic systems . The hexafluoropropanol compound (C₉H₅F₇N₂O₃) is suited for high-performance materials or catalysts due to its strong acidity and thermal stability .

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